4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE
CAS No.: 406233-35-0
Cat. No.: VC20790850
Molecular Formula: C18H24N4O4S2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406233-35-0 |
|---|---|
| Molecular Formula | C18H24N4O4S2 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C18H24N4O4S2/c1-21(2)11-10-14(13-27-15-6-4-3-5-7-15)20-17-9-8-16(28(19,25)26)12-18(17)22(23)24/h3-9,12,14,20H,10-11,13H2,1-2H3,(H2,19,25,26) |
| Standard InChI Key | GVJKLSTZIFMTKH-CQSZACIVSA-N |
| Isomeric SMILES | CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
| SMILES | CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
| Canonical SMILES | CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE possesses a sophisticated molecular architecture characterized by several key functional groups. The compound features a central chiral carbon with an (R) configuration, which establishes its specific three-dimensional orientation. This stereochemistry is crucial for its potential biological activities and chemical interactions. The structure includes a phenylsulfanyl (phenylthio) group attached to a methyl linker, which contributes to the compound's lipophilicity and likely influences its membrane permeability characteristics. Additionally, the presence of a dimethylamino group enhances the molecule's basicity and may affect its solubility profile in various physiological environments .
The nitrobenzenesulfonamide portion of the molecule represents another critical structural element. The nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution within the aromatic ring, potentially affecting the compound's reactivity and interaction with biological targets. The sulfonamide group, a common pharmacophore in many medicinal compounds, may contribute to potential hydrogen bonding interactions with biological receptors .
Physical and Chemical Properties
The compound exists as a defined chemical entity with specific physical and chemical attributes that dictate its behavior in various environments. Based on its structural components, we can infer several key properties:
The compound's sulfonamide group likely confers certain acidic properties, while the dimethylamino moiety contributes basic characteristics, resulting in an amphoteric nature. This dual property may influence its solubility across different pH environments and potentially affect its pharmacokinetic profile if considered for medicinal applications .
Structural Analogues and Derivatives
This compound appears to serve as a structural component or intermediate in the synthesis of larger, more complex molecules. For instance, it has been employed in reactions to form compounds such as 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-(dimethylamino)-1-(phenylsulfanylmethyl)propyl]amino]-3-nitro-phenyl]sulfonyl-benzamide, which demonstrates its utility as a building block in medicinal chemistry .
Chemical Identifiers and Nomenclature
Systematic Nomenclature
The compound's systematic IUPAC name is 4-[[(R)-3-DIMETHYLAMINO-1-[(PHENYLSULFANYL)METHYL]PROPYL]AMINO]-3-NITROBENZENESULFONAMIDE, which precisely describes its chemical structure according to international nomenclature standards. This naming convention accurately captures the compound's structural elements, including the (R) stereochemistry at the central carbon atom .
Alternative Identifiers
Several alternative names and identifiers have been associated with this compound, facilitating its identification across different chemical databases and literature:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 406233-35-0 | |
| Alternative Name | (R)-4-[[4-(Dimethylamino)-1-(phenylthio)butan-2-yl]amino]-3-nitrobenzenesulfonamide |
The existence of multiple identifiers highlights the compound's presence in various chemical databases and research contexts, suggesting its relevance in chemical and potentially pharmaceutical research .
Synthetic Chemistry and Reactions
Reaction Mechanisms
The reaction mechanisms involving this compound primarily center on its sulfonamide group, which can participate in nucleophilic substitution reactions. The presence of the nitro group adjacent to the amine functionality likely modifies the nucleophilicity of the nitrogen atom, affecting its reactivity in various chemical transformations .
In the documented synthetic procedure, the compound undergoes a nucleophilic acyl substitution reaction, where the sulfonamide nitrogen acts as a nucleophile attacking the activated carboxylic acid derivative. This process is facilitated by the coupling reagents mentioned above, which help activate the carboxylic acid for this transformation .
Research Applications and Significance
Synthetic Utility
The primary research application evident from the search results is the compound's utility as a synthetic intermediate in the preparation of more complex molecular structures. It has been specifically employed in the synthesis of 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-(dimethylamino)-1-(phenylsulfanylmethyl)propyl]amino]-3-nitro-phenyl]sulfonyl-benzamide, suggesting its value in constructing more elaborate chemical entities with potential biological activities .
This synthetic utility underscores the compound's importance as a building block in medicinal chemistry, particularly in the development of complex sulfonamide derivatives. Such applications highlight the compound's role in expanding the chemical space available for pharmaceutical research .
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